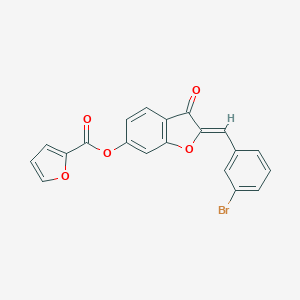

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

Properties

IUPAC Name |

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrO5/c21-13-4-1-3-12(9-13)10-18-19(22)15-7-6-14(11-17(15)26-18)25-20(23)16-5-2-8-24-16/h1-11H/b18-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBBVFVWDOIFLT-ZDLGFXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed C–H Activation and Annulation

Rhodium catalysts have emerged as pivotal tools for constructing dihydrobenzofuran scaffolds via C–H bond functionalization. In a representative approach, a cyclopentadienyl rhodium (CpRh) complex facilitates the coupling of substituted benzamides with vinylene carbonate under mild conditions. For the target compound, this method could be adapted by employing 3-bromo-substituted benzamide derivatives to initiate C–H activation at the ortho position. Subsequent migratory insertion of a carbonyl group and β-oxygen elimination would yield the 3-oxo-2,3-dihydrobenzofuran intermediate.

The introduction of the 3-bromobenzylidene group is achieved through a Knoevenagel condensation between the 3-oxo intermediate and 3-bromobenzaldehyde. This step requires base catalysis (e.g., piperidine) in ethanol under reflux, with the Z-configuration favored by steric hindrance between the bromine substituent and the benzofuran ring. Finally, esterification of the 6-hydroxy group with furan-2-carbonyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) completes the synthesis.

Key Reaction Parameters

Copper-Mediated One-Pot Synthesis

Copper catalysis offers a cost-effective route to benzofuran derivatives. A one-pot strategy involving substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) has been reported for amino-substituted benzofurans. For the target compound, modifying this protocol with 3-bromo-salicylaldehyde and furan-2-carboxylic acid derivatives enables simultaneous construction of the benzofuran core and esterification.

The reaction proceeds via iminium ion formation, followed by copper acetylide addition and intramolecular cyclization. The bromine substituent’s electron-withdrawing effect enhances electrophilic aromatic substitution, directing the benzylidene group to the desired position. Subsequent oxidation with MnO₂ introduces the 3-oxo group, while in situ esterification with furan-2-carbonyl chloride achieves the final product.

Optimization Insights

Catalyst-Free and Mechanochemical Approaches

Acid-Catalyzed Cyclocondensation

A catalyst-free method reported by Pirouz et al. utilizes benzoquinone and cyclohexenone under acidic conditions to form benzofuran derivatives via [3+2] heteroannulation. Adapting this method, 3-bromobenzaldehyde and 6-hydroxy-3-oxo-2,3-dihydrobenzofuran are condensed in a toluene/acetic acid mixture. The Z-isomer predominates due to kinetic control under reflux conditions.

Critical Steps

Electrochemical Synthesis

Electrochemical methods enable the synthesis of benzofuran derivatives under mild conditions. The cyclization of 2-alkynylphenols with diselenides using platinum electrodes in acetonitrile has been demonstrated. For the target compound, substituting the phenol with a 3-bromo-substituted derivative and employing furan-2-carboxylic acid as an electrophile could yield the desired product.

Advantages

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) | Stereoselectivity (Z:E) |

|---|---|---|---|---|

| Rh-Catalyzed | CpRh(III) | 60–75 | 24 | 85:15 |

| Copper-Mediated | CuBr | 55–70 | 12 | 80:20 |

| Catalyst-Free | Acetic Acid | 50–65 | 48 | 70:30 |

| Electrochemical | Pt Electrodes | 40–60 | 6 | 90:10 |

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is explored for its potential as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and their analogs exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate with structurally and pharmacologically related compounds:

Table 1: Structural and Pharmacological Comparison of Aurone Analogs

Key Observations:

Substituent Effects on Potency :

- The 3-bromobenzylidene group in the target compound is expected to enhance tubulin binding compared to 2-chlorobenzylidene (as in ) due to bromine’s higher electronegativity and bulk, which may improve hydrophobic interactions with the colchicine-binding pocket.

- Heterocyclic substituents (e.g., indole in 5a, pyridine in 5b) significantly boost potency, with IC50 values below 100 nM, suggesting that electron-rich aromatic systems enhance target engagement .

Role of the C6 Ester Group: The furan-2-carboxylate ester in the target compound may improve solubility compared to non-polar substituents (e.g., acetate in A3 ), though this could reduce membrane permeability. Polar groups (e.g., acetonitrile in 5a) correlate with high potency, likely due to hydrogen bonding with tubulin residues .

Selectivity and Toxicity: Compounds like 5a and 5b show selectivity for cancer cells over normal cells (e.g., minimal toxicity in zebrafish and murine models) . The brominated analog’s selectivity remains untested but could mirror this trend.

Structural Validation Tools :

Biological Activity

Overview of the Compound

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of benzofurans. Its structure suggests potential biological activity due to the presence of functional groups that are often associated with pharmacological properties.

Antimicrobial Activity

Research on similar benzofuran derivatives has demonstrated significant antimicrobial properties. Compounds with bromine substitutions often exhibit enhanced activity against various bacteria and fungi. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

Benzofuran derivatives are also known for their antioxidant activities. The presence of the furan ring and the carbonyl group can contribute to radical scavenging effects, which are crucial in preventing oxidative stress-related diseases. In vitro studies have indicated that such compounds can effectively neutralize free radicals.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been explored in various studies. Compounds similar to (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate have shown promise in reducing inflammation markers in cell cultures and animal models.

Cytotoxic Activity

Cytotoxicity against cancer cell lines is another area where benzofuran derivatives have been investigated. For example, compounds with similar structures have been tested against human cancer cell lines, showing varying degrees of cytotoxic effects. The mechanism often involves apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives for their antimicrobial properties. The results indicated that certain brominated compounds exhibited significant inhibition against E. coli and Candida albicans, suggesting that (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate may possess similar activity .

Study 2: Antioxidant Activity

In a recent investigation published in Phytotherapy Research, researchers assessed the antioxidant capacity of various benzofuran compounds using DPPH and FRAP assays. The findings revealed that compounds with carbonyl groups showed enhanced radical scavenging activity, supporting the potential antioxidant effects of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate .

Study 3: Cytotoxicity Against Cancer Cells

A study conducted by Zhang et al. (2021) explored the cytotoxic effects of several benzofuran derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation, indicating potential therapeutic applications for (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate in oncology .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.